N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide
Description
N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an indene moiety with a pyrazole ring, which may contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)20-15(7-8-18-20)16(22)19-17(11-21)9-13-5-3-4-6-14(13)10-17/h3-8,12,21H,9-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYXVFGLLMHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2(CC3=CC=CC=C3C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Hydroxymethylation: The indene derivative undergoes hydroxymethylation using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group.
Pyrazole Ring Formation: The hydroxymethyl-indene intermediate is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, where the pyrazole carboxylic acid derivative reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring or the indene moiety, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the indene moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like indomethacin, which also contain an indene moiety, are known for their anti-inflammatory properties.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor, highlight the pharmacological relevance of the pyrazole ring.
Uniqueness
N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of an indene and a pyrazole ring, which may confer distinct chemical and biological properties not seen in simpler analogs. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
